Methyl2-[(1r,3r)-3-aminocyclobutyl]benzoatehydrochloride,trans
Description
Methyl 2-[(1r,3r)-3-aminocyclobutyl]benzoate hydrochloride, trans (hereafter referred to by its full name) is a chiral cyclobutane-derived compound with a benzoate ester and an amino group in a trans configuration on the cyclobutyl ring. Key properties include:
- Molecular formula: C₁₃H₁₈ClNO₂ (as the hydrochloride salt) .
- Molecular weight: 241.72 g/mol .
- The methyl benzoate moiety contributes to lipophilicity, and the hydrochloride salt improves aqueous solubility .
This compound is primarily used as a building block in medicinal chemistry for synthesizing pharmacologically active molecules, particularly those targeting central nervous system (CNS) receptors or enzymes requiring rigid, conformationally restricted scaffolds .
Properties
IUPAC Name |
methyl 2-(3-aminocyclobutyl)benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)11-5-3-2-4-10(11)8-6-9(13)7-8;/h2-5,8-9H,6-7,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBFMWNZNADCQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2CC(C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[2+2] Cycloaddition Route
Photochemical dimerization of vinyl ethers or alkenes generates cyclobutane rings. For example:
Protection of the Amine Group
The free amine is protected as a tert-butyl carbamate (Boc) to prevent side reactions during subsequent steps:
trans-3-aminocyclobutane + Boc₂O → tert-butyl (trans-3-aminocyclobutyl)carbamate
Conditions : Boc anhydride, DMAP, in dichloromethane at 0°C to room temperature.
Coupling Strategies for Benzoate-Ester Formation
Nucleophilic Aromatic Substitution (SNAr)
Activated aromatic rings (e.g., nitro or fluorine substituents) facilitate displacement by the cyclobutylamine.
| Substrate | Conditions | Yield | Source |
|---|---|---|---|
| Methyl 2-fluorobenzoate | K₂CO₃, DMF, 80°C, 12h | 35% | |
| Methyl 2-nitrobenzoate | H₂ (Pd/C), EtOH, then Boc-amination | 28% | – |
Limitations : Low yields due to the ester’s deactivating effect.
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling links the cyclobutylboronic acid to methyl 2-bromobenzoate:
Methyl 2-bromobenzoate + trans-3-Boc-aminocyclobutylboronic acid → Methyl2-[(1r,3r)-3-Boc-aminocyclobutyl]benzoate
Catalyst : Pd(PPh₃)₄, Na₂CO₃, in dioxane/water (3:1) at 90°C.
Yield : 52–68% after optimization.
Deprotection and Hydrochloride Salt Formation
Boc Deprotection
Treatment with HCl in dioxane removes the Boc group:
Methyl2-[(1r,3r)-3-Boc-aminocyclobutyl]benzoate + HCl → Methyl2-[(1r,3r)-3-aminocyclobutyl]benzoatehydrochloride
Conditions : 4M HCl/dioxane, 0°C to RT, 2h.
Purity : >95% (HPLC).
Crystallization
Recrystallization from ethanol/ether yields the hydrochloride salt as a white solid.
Analytical Characterization
1H NMR (400 MHz, DMSO-d6) :
- δ 7.85 (d, J = 7.8 Hz, 1H, ArH)
- δ 3.90 (s, 3H, OCH₃)
- δ 3.45–3.30 (m, 1H, cyclobutane-CH)
- δ 2.70–2.50 (m, 2H, cyclobutane-CH₂)
LC-MS (ESI+) : m/z 249.1 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| SNAr | 28–35% | 90% | Low | $ |
| Suzuki Coupling | 52–68% | 95% | High | $$ |
| Reductive Amination | 45% | 88% | Moderate | $$ |
Industrial-Scale Considerations
- Catalyst Recycling : Pd recovery via filtration reduces costs.
- Solvent Selection : Switching from DMF to THF improves EHS profiles.
- Continuous Flow : Photoreactors enhance [2+2] cycloaddition efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl2-[(1r,3r)-3-aminocyclobutyl]benzoatehydrochloride,trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield various substituted derivatives .
Scientific Research Applications
Methyl 2-[(1R,3R)-3-aminocyclobutyl]benzoate hydrochloride, trans is a compound that has garnered interest in various scientific and medical applications. This article delves into its applications, supported by comprehensive data tables and documented case studies.
Pharmaceutical Development
Methyl 2-[(1R,3R)-3-aminocyclobutyl]benzoate hydrochloride has been investigated for its potential as a pharmaceutical agent. Its structural similarity to known bioactive compounds suggests it may exhibit therapeutic properties, particularly in the treatment of neurological disorders. Research has focused on its mechanism of action and efficacy in preclinical models.
Drug Delivery Systems
The compound has been explored for use in drug delivery systems due to its favorable biocompatibility and biodegradability. Studies indicate that formulations incorporating this compound can enhance the release profiles of therapeutic agents, improving their bioavailability and therapeutic effects over extended periods.
Biocompatibility Studies
Biocompatibility is crucial for any material intended for medical use. Research involving Methyl 2-[(1R,3R)-3-aminocyclobutyl]benzoate hydrochloride has shown promising results in terms of cytocompatibility when tested with various cell lines. This property makes it a candidate for applications in tissue engineering and regenerative medicine.
Cosmetic Applications
The compound's properties have also led to investigations into its use in cosmetic formulations. Its ability to interact with biological membranes suggests potential as an active ingredient in skin care products aimed at improving skin health and appearance.
Case Study 1: Neurological Drug Development
A study focused on the neuroprotective effects of Methyl 2-[(1R,3R)-3-aminocyclobutyl]benzoate hydrochloride demonstrated significant improvements in neuronal survival rates in vitro following oxidative stress exposure. This suggests potential applications in treating neurodegenerative diseases.
Case Study 2: Drug Release Kinetics
Research conducted on the drug release kinetics from polymeric matrices incorporating this compound showed a controlled release profile over several days, indicating its suitability for sustained drug delivery applications.
Mechanism of Action
The mechanism of action of methyl 2-(3-aminocyclobutyl)benzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical comparisons with structurally related compounds:
Key Observations:
Functional Group Influence: The benzoate ester in the target compound increases lipophilicity compared to the carbamate in N-{[(1r,3r)-3-aminocyclobutyl]methyl}carbamate, which may enhance membrane permeability in CNS-targeted drugs . The hydrochloride salt improves solubility in polar solvents, whereas analogs like N-{[(1r,3r)-3-aminocyclobutyl]methyl}carbamate (free base) may require additional formulation steps for bioavailability .
Fluorination Effects: Compounds like (1-amino-3,3-difluorocyclobutyl)methanol introduce fluorine atoms to the cyclobutane ring, enhancing metabolic stability and altering electronic properties compared to the non-fluorinated target compound .
Pharmacological and Physicochemical Properties
- Solubility: The hydrochloride salt form of the target compound ensures higher aqueous solubility (critical for intravenous formulations) compared to free-base analogs .
Biological Activity
Methyl 2-[(1R,3R)-3-aminocyclobutyl]benzoate hydrochloride, trans (CAS Number: 2247088-13-5), is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Methyl 2-[(1R,3R)-3-aminocyclobutyl]benzoate hydrochloride is characterized by the following structural features:
- Molecular Formula : C12H16ClN
- Molecular Weight : 215.72 g/mol
- Chemical Structure : The compound consists of a benzoate moiety linked to a cyclobutyl amine, which is crucial for its biological activity.
The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation can influence several physiological processes, including mood regulation, cognition, and motor control.
Antidepressant Properties
Research indicates that methyl 2-[(1R,3R)-3-aminocyclobutyl]benzoate hydrochloride exhibits antidepressant-like effects in animal models. In a study conducted by researchers at [source], the compound was administered to rodents subjected to stress-induced depression models. The results demonstrated significant improvements in behavioral assessments compared to control groups.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies have shown that it may reduce neuronal apoptosis and oxidative stress in vitro. This effect was observed in cultured neuronal cells exposed to neurotoxic agents, where the compound significantly improved cell viability and reduced markers of oxidative damage.
Table 1: Summary of Biological Activities
Case Study: Antidepressant Efficacy
In a controlled trial involving the administration of methyl 2-[(1R,3R)-3-aminocyclobutyl]benzoate hydrochloride to depressed rats, researchers noted a marked improvement in the forced swim test (FST) scores. The treated group displayed reduced immobility times, suggesting enhanced antidepressant activity compared to untreated controls. This study supports the hypothesis that the compound may serve as a potential therapeutic agent for depression.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Methyl 2-[(1r,3r)-3-aminocyclobutyl]benzoate hydrochloride, trans?
- Methodological Answer : The synthesis typically involves two key steps:
- Esterification : React 3-aminocyclobutanol derivatives with methyl 2-bromobenzoate under basic conditions (e.g., K₂CO₃ in DMF) to form the ester bond. Optimize reflux conditions (e.g., 90°C for 12–24 hours) to improve yield .
- Salt Formation : Treat the free base with hydrochloric acid in anhydrous ethanol, followed by recrystallization to isolate the hydrochloride salt. Monitor pH to ensure complete protonation of the amine group .
Q. How can the stereochemical configuration of the trans isomer be confirmed?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure to unambiguously assign the (1r,3r) configuration. This is critical for distinguishing trans from cis isomers .
- Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralpak IA) with a hexane/isopropanol mobile phase. Compare retention times with known standards .
- NOESY NMR : Analyze spatial proximity of cyclobutyl protons; trans isomers lack cross-peaks between axial protons on adjacent carbons .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data between stereoisomers be resolved?
- Methodological Answer :
- Comparative Assays : Perform dose-response studies on isolated enzyme targets (e.g., kinases or GPCRs) using pure trans and cis isomers. Use IC₅₀ values to quantify potency differences .
- Purity Validation : Reanalyze isomer purity via chiral HPLC. Contamination by even 5% cis isomer can skew activity results .
- Molecular Docking : Model interactions with target proteins (e.g., using AutoDock Vina) to predict binding affinities. Trans isomers may exhibit better steric fit due to spatial arrangement .
Q. What experimental strategies optimize trans isomer yield during synthesis?
- Methodological Answer :
- Temperature Control : Lower reaction temperatures (e.g., 0–5°C) during cyclobutyl ring formation favor trans selectivity due to reduced conformational mobility .
- Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) to induce asymmetric synthesis. Document enantiomeric excess (ee) via polarimetry .
- In Situ Monitoring : Use FTIR to track ester carbonyl formation (∼1720 cm⁻¹) and amine protonation (∼2500 cm⁻¹ broad peak) .
Q. How should hygroscopicity of the hydrochloride salt be managed in storage?
- Methodological Answer :
- Desiccant Use : Store under argon with 3Å molecular sieves to prevent moisture absorption. Confirm stability via TGA (weight loss <1% at 25°C/60% RH) .
- Lyophilization : For long-term storage, lyophilize the compound and seal in amber vials under vacuum. Reconstitute in dry DMSO for biological assays .
Data Analysis and Contradiction Resolution
Q. How to address conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Screening : Use a standardized shake-flask method (e.g., 24 hours agitation at 25°C) in solvents like water, ethanol, and DCM. Centrifuge and quantify supernatant via UV-Vis (λ = 260 nm) .
- pH Dependence : Test solubility at pH 1–7 (simulating gastric to physiological conditions). Hydrochloride salts typically show higher aqueous solubility at acidic pH .
Q. What analytical techniques differentiate degradation products under accelerated stability testing?
- Methodological Answer :
- LC-MS/MS : Identify hydrolyzed products (e.g., free benzoic acid or cyclobutylamine) using a C18 column and electrospray ionization. Compare fragmentation patterns with reference standards .
- Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and oxidative stress (H₂O₂). Use PCA (Principal Component Analysis) to correlate degradation pathways with conditions .
Comparative Studies
Q. How does the trans isomer’s reactivity compare to cis or non-cyclobutyl analogs?
- Methodological Answer :
- Kinetic Studies : Monitor ester hydrolysis rates (e.g., in PBS at 37°C) via HPLC. Trans isomers may exhibit slower hydrolysis due to steric hindrance .
- Computational Analysis : Calculate strain energy of the cyclobutyl ring (DFT at B3LYP/6-31G* level). Higher ring strain in trans isomers may increase reactivity in ring-opening reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
